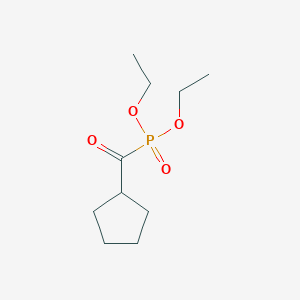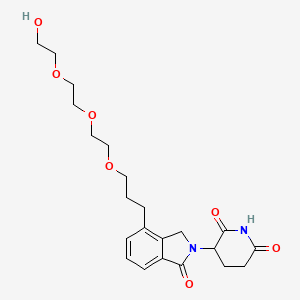![molecular formula C15H14N2 B14760149 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine CAS No. 252-73-3](/img/structure/B14760149.png)
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine, also known as Troger’s Base, is a chiral, bicyclic organic compound with the molecular formula C17H18N2. It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a rigid, bridged ring system. This compound is notable for its applications in various fields of chemistry due to its stability and chiral properties .
準備方法
Synthetic Routes and Reaction Conditions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine can be synthesized from aniline and paraformaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the bridged ring system. The reaction proceeds through a series of condensation steps, ultimately yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from aniline and paraformaldehyde can be scaled up for larger production. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can react with electrophiles such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) to form brominated or iodinated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Iodine Monochloride (ICl): Used for iodination reactions.
Acid Catalysts: Such as hydrochloric acid, used in the initial synthesis.
Major Products Formed
2-Bromo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through bromination.
2-Iodo-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Formed through iodination.
科学的研究の応用
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a molecular probe due to its chiral properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and polymers
作用機序
The mechanism by which 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine exerts its effects is primarily through its interaction with various molecular targets. The rigid, chiral structure of the compound allows it to bind selectively to specific sites, influencing chemical reactions and biological processes. The exact pathways and molecular targets involved are still under investigation .
類似化合物との比較
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine is unique due to its rigid, bridged ring structure and chiral properties. Similar compounds include:
2,8-Dimethoxy-6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine: Differing by the presence of methoxy groups.
6,12-Diphenyldibenzo[b,f][1,5]diazocine: Featuring phenyl groups instead of methyl groups.
2,8-Dinitro-6,12-Diphenyldibenzo[b,f][1,5]diazocine: Containing nitro groups.
These compounds share the core structure but differ in their substituents, leading to variations in their chemical and physical properties.
特性
CAS番号 |
252-73-3 |
|---|---|
分子式 |
C15H14N2 |
分子量 |
222.28 g/mol |
IUPAC名 |
1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C15H14N2/c1-3-7-14-12(5-1)9-16-11-17(14)10-13-6-2-4-8-15(13)16/h1-8H,9-11H2 |
InChIキー |
KSIARGPACPDPRD-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2N3CC4=CC=CC=C4N1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


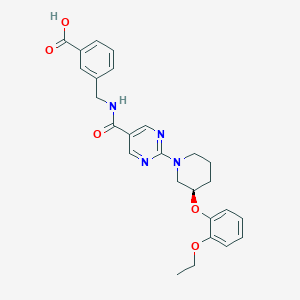
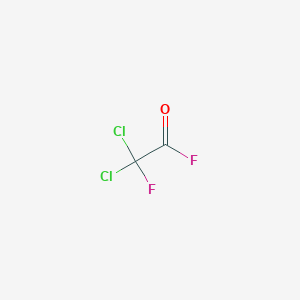

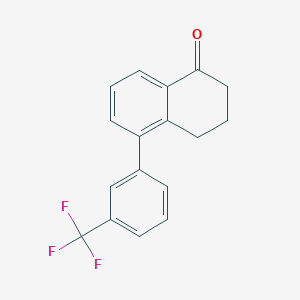
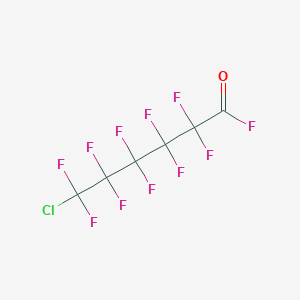
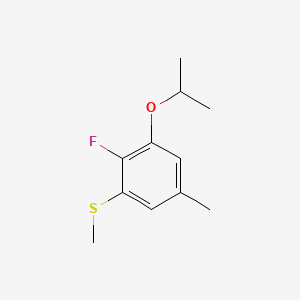


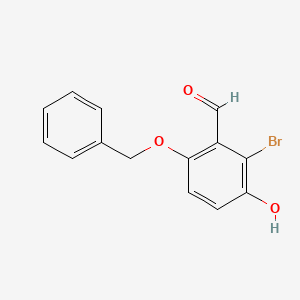

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

